![molecular formula C15H14ClNO2 B6381882 2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261972-67-1](/img/structure/B6381882.png)

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, also known as 2,4-DCP, is a synthetic phenolic compound used in a variety of laboratory experiments. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. The purpose of

Aplicaciones Científicas De Investigación

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mecanismo De Acción

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is an electrophilic reagent, meaning that it reacts with nucleophiles to form covalent bonds. The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbon of the 2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% molecule, forming a covalent bond. The leaving group is then displaced by a base, resulting in the formation of a new covalent bond.

Biochemical and Physiological Effects

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it does not have any known mutagenic or teratogenic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also a highly reactive reagent, making it suitable for a variety of chemical reactions. Its main limitation is that it is insoluble in water, so it must be used in organic solvents.

Direcciones Futuras

The future directions of 2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% research include further exploration of its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted on its potential toxicity and carcinogenicity.

Métodos De Síntesis

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be synthesized by reacting 4-chlorophenol with N,N-dimethylformamide in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction is exothermic and proceeds at a moderate rate. The yield of the reaction is typically high, with yields of up to 90% being reported.

Propiedades

IUPAC Name |

4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-14(18)13(16)9-12/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRRQIRMOGWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686107 |

Source

|

| Record name | 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol | |

CAS RN |

1261972-67-1 |

Source

|

| Record name | 3'-Chloro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

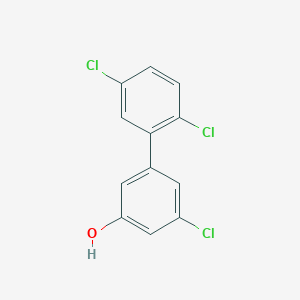

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

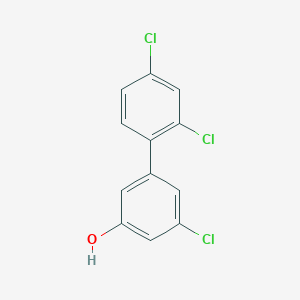

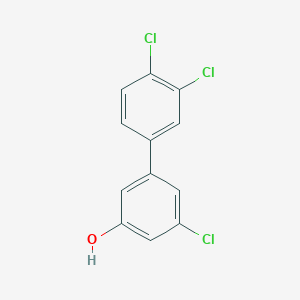

![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)

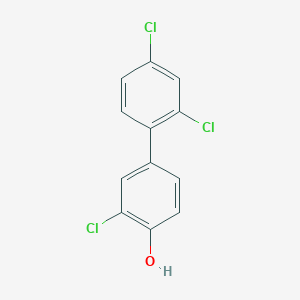

![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)

![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)

![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)

![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)